molecular formula C27H27NO7 B1172221 VTORJOCAFCFCSY-UHFFFAOYSA-N

VTORJOCAFCFCSY-UHFFFAOYSA-N

Cat. No.: B1172221
M. Wt: 477.513
InChI Key: VTORJOCAFCFCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While the available sources discuss structurally diverse compounds, none directly reference this specific InChIKey. This absence limits the ability to provide a detailed introduction or chemical characterization (e.g., molecular formula, IUPAC name, or spectroscopic data) based on the given materials.

Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.513

InChI

InChI=1S/C27H27NO7/c1-32-19-8-3-17(4-9-19)7-12-22(29)34-20-10-5-18(6-11-20)15-28-16-27-14-13-21(35-27)23(26(31)33-2)24(27)25(28)30/h3-6,8-11,13-14,21,23-24H,7,12,15-16H2,1-2H3

InChI Key

VTORJOCAFCFCSY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)CN3CC45C=CC(O4)C(C5C3=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct information on VTORJOCAFCFCSY-UHFFFAOYSA-N , comparisons must rely on structurally or functionally related compounds from the evidence. Below is an analysis of analogous compounds and their properties:

Table 1: Key Compounds from Evidence

Compound ID InChIKey/Description Key Properties Source
Silviatine D ATASRQYZQYFECN-FWMXANSESA-N - Dihydro-β-agarofuran derivative
- UV λmax: 196, 229, 273 nm
- [α]20D: +13 (ACN)
N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) Not provided - Nitrile or acid derivative
- Likely polar functional groups
4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep (1682) Not provided - Chlorocarbonate polymer
- Potential industrial applications

Structural and Functional Insights:

Silviatine D ():

  • A dihydro-β-agarofuran with multiple ester and hydroxyl groups. Its stereochemistry ([α]20D +13) and UV absorption suggest conjugation in the aromatic moieties (e.g., benzoyl and pyridyl groups).
  • Comparison Hypotheses : If This compound shares the agarofuran scaffold, differences in substituents (e.g., acetyl vs. benzoyl groups) would alter solubility and bioactivity.

N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337): Likely an isomeric nitrile or carboxylic acid derivative. Polar groups may enhance water solubility compared to nonpolar analogs. Comparison Hypotheses: If this compound is a nitrile, its reactivity (e.g., hydrolysis to amides) could differ from ester-rich agarofurans.

4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep (1682) :

  • A polymer with chlorocarbonate linkages, suggesting thermal stability and resistance to biodegradation.
  • Comparison Hypotheses : Unlike small-molecule agarofurans, polymeric structures like this may exhibit distinct mechanical or chemical properties.

Research Findings and Limitations

  • Critical Data Gaps : The absence of This compound in the evidence precludes direct comparisons. Structural analogs like Silviatine D and nitrile derivatives () offer indirect insights but require validation.
  • Methodological Constraints : The evidence lacks quantitative data (e.g., NMR, MS) for rigorous comparisons. For example, Silviatine D’s stereochemistry ([α]20D +13) could serve as a benchmark for chiral agarofurans, but its relevance to the target compound is unclear.

Recommendations for Further Study

Expand Literature Review : Prioritize databases like SciFinder or Reaxys to retrieve structural and spectroscopic data for This compound .

Synthetic Comparisons : If the compound is a synthetic intermediate, compare reaction yields or purity with analogs like those in (e.g., nitriles or polymers).

Bioactivity Profiling : If This compound is bioactive, contrast its IC50 values or toxicity profiles with Silviatine D’s reported properties .

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